molecular formula C20H24FN3O5S2 B300435 2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B300435
M. Wt: 469.6 g/mol
InChI Key: YTINXGGHNMJYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is a chemical compound that is commonly referred to as PF-04971729. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). It has been found to have potential therapeutic applications in the treatment of various diseases and conditions.

Mechanism of Action

PF-04971729 is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the activity of the NOP receptor, PF-04971729 is able to modulate these physiological responses.
Biochemical and Physiological Effects
PF-04971729 has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to reduce drug-seeking behavior in animal models of addiction. Additionally, PF-04971729 has been found to have analgesic effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of PF-04971729 is that it is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the physiological and biochemical effects of the NOP receptor. However, one limitation of PF-04971729 is that it has a relatively short half-life, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on PF-04971729. One area of research could focus on the potential therapeutic applications of PF-04971729 in the treatment of anxiety, depression, and addiction. Another area of research could focus on the development of new compounds that are more potent and have longer half-lives than PF-04971729. Additionally, research could focus on the role of the NOP receptor in other physiological and biochemical processes, and how PF-04971729 may modulate these processes.

Synthesis Methods

The synthesis of PF-04971729 involves the reaction of 4-fluoroaniline with methylsulfonyl chloride to form 4-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with 4-(1-piperidinylsulfonyl)phenylacetic acid to form the final product, PF-04971729. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

PF-04971729 has been found to have potential therapeutic applications in the treatment of various diseases and conditions. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, PF-04971729 has been found to have potential applications in the treatment of pain and inflammation.

properties

Product Name

2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Molecular Formula

C20H24FN3O5S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H24FN3O5S2/c1-30(26,27)24(18-9-5-16(21)6-10-18)15-20(25)22-17-7-11-19(12-8-17)31(28,29)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,25)

InChI Key

YTINXGGHNMJYPI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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